Methyl 4-chloro-3-(phenylsulfamoyl)benzoate
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Overview
Description
Methyl 4-chloro-3-(phenylsulfamoyl)benzoate is an organic compound with the molecular formula C14H12ClNO4S It is a derivative of benzoic acid and features a sulfamoyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-3-(phenylsulfamoyl)benzoate typically involves the reaction of 4-chloro-3-nitrobenzoic acid with phenylsulfonamide under specific conditions. The nitro group is first reduced to an amine, which then reacts with phenylsulfonyl chloride to form the desired sulfamoyl derivative. The final step involves esterification with methanol to yield the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloro-3-(phenylsulfamoyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The sulfamoyl group can be reduced to a sulfonamide under specific conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
- Substitution reactions yield various substituted benzoates.
- Reduction reactions produce sulfonamide derivatives.
- Oxidation reactions result in sulfonic acid derivatives.
Scientific Research Applications
Methyl 4-chloro-3-(phenylsulfamoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its anti-inflammatory properties due to its ability to inhibit enzymes involved in the arachidonic acid cascade.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it inhibits cytosolic phospholipase A2α (cPLA2α) by binding to the enzyme’s active site, preventing the release of arachidonic acid from phospholipids . This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
4-chloro-3-methylphenol: Another chlorinated benzoic acid derivative with antimicrobial properties.
N-substituted 4-sulfamoylbenzoic acid derivatives: These compounds also inhibit cPLA2α but differ in their substituents and overall structure.
Uniqueness: Methyl 4-chloro-3-(phenylsulfamoyl)benzoate is unique due to its specific combination of a chloro group, a sulfamoyl group, and a methyl ester. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 4-chloro-3-(phenylsulfamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c1-20-14(17)10-7-8-12(15)13(9-10)21(18,19)16-11-5-3-2-4-6-11/h2-9,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYGAHRSEODPMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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